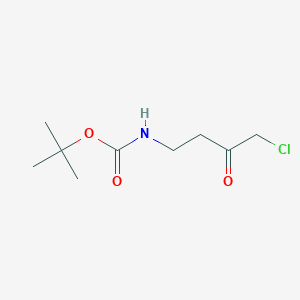

Boc-beta-Ala-CH2Cl

Description

Contextualization of Beta-Amino Acid Derivatives in Biochemical Research

Beta-amino acids are non-proteinogenic amino acids where the amino group is attached to the β-carbon, rather than the α-carbon as seen in proteinogenic amino acids. mdpi.com This structural difference has profound implications for their biological properties. Derivatives of β-amino acids are of significant interest in medicinal chemistry and biochemical research because they can be incorporated into peptides to create peptidomimetics. nih.govhilarispublisher.com These modified peptides often exhibit enhanced stability against degradation by proteases, the enzymes responsible for breaking down proteins. hilarispublisher.comchiroblock.com This increased metabolic stability makes them valuable for developing new therapeutic agents. hilarispublisher.comnumberanalytics.com Furthermore, β-amino acid derivatives have been explored for their potential in treating a range of conditions, including cancer and neurological disorders. numberanalytics.com

Rationale for Chloromethyl Ketone Electrophiles in Protease Studies and Affinity Labeling

The chloromethyl ketone (CMK) moiety is a key feature of Boc-beta-Ala-CH2Cl. CMKs are a class of irreversible inhibitors of certain proteases, particularly serine and cysteine proteases. medcraveonline.comfrontiersin.org The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to nucleophilic attack by amino acid residues in the active site of these enzymes. frontiersin.org In serine proteases, the CMK warhead typically alkylates a critical histidine residue in the active site, leading to irreversible inhibition. medcraveonline.com For cysteine proteases, the inhibition mechanism involves the alkylation of the active site cysteine. medcraveonline.com This targeted and covalent modification makes CMKs powerful tools for "affinity labeling," a technique used to identify and characterize the active sites of enzymes. nih.gov By designing a CMK inhibitor with a peptide sequence that mimics the natural substrate of a protease, researchers can achieve high specificity in their studies.

Historical Development and Evolution of Related Research Tools

The concept of affinity labeling dates back to the early 1960s, providing a method to specifically label the active sites of enzymes and antibodies. medcraveonline.comacs.org Halomethyl ketones, including CMKs, were among the first active site-directed inhibitors developed for proteases. medcraveonline.com For instance, N-tosyl-l-phenylalanine chloromethyl ketone and N-tosyl-l-lysine chloromethyl ketone were early examples designed to target chymotrypsin (B1334515) and trypsin, respectively. medcraveonline.com Over time, the focus has shifted towards developing more selective and efficient probes. While CMKs are highly effective, concerns about their reactivity have led to the development of other electrophilic warheads, such as fluoromethyl ketones (FMKs), which offer greater selectivity. mdpi.com The evolution of these tools has been driven by the need to understand complex biological processes and to design more effective drugs. acs.org

Current Significance and Emerging Roles in Academic Inquiry

This compound and similar compounds continue to be relevant in modern research. The chloromethyl ketone scaffold has seen a resurgence of interest, particularly in the search for new antibiotics. biorxiv.orgresearchgate.net Recent studies have shown that compounds with CMK warheads can be effective against both gram-negative and gram-positive bacteria. biorxiv.orgresearchgate.net This has opened up new avenues for the development of covalent antibiotics. biorxiv.org Furthermore, the customizability of peptide-CMK inhibitors allows for the design of highly specific probes to study individual proteases within complex biological systems. rsc.org As our understanding of the roles of proteases in disease deepens, the development of novel and highly selective inhibitors like this compound will remain a critical area of academic and pharmaceutical research.

Interactive Data Tables

Table 1: Chemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-(tert-Butoxycarbonyl)-β-alanine | C8H15NO4 | 189.21 | 3303-84-2 |

| Boc-Beta-Ala-OSu | C12H18N2O6 | 286.28 | 32703-87-0 |

| Benzyloxycarbonylalanine chloromethyl ketone | C12H15ClN2O4 | Not specified | 41036-43-5 |

| Boc-β-(2-quinolyl)-Ala-OH | Not specified | Not specified | 161453-37-8 |

Structure

3D Structure

Properties

Molecular Formula |

C9H16ClNO3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

tert-butyl N-(4-chloro-3-oxobutyl)carbamate |

InChI |

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |

InChI Key |

RGNXAGIUARSUKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Boc-Protection and Beta-Alanine (B559535) Integration

The tert-butoxycarbonyl (Boc) group is a common protecting group for the α-amino function of amino acids in peptide synthesis, including both solid-phase and solution-phase strategies. bachem.comopenstax.orgorgsyn.orgorganic-chemistry.org Boc protection of beta-alanine (β-alanine) is a fundamental step in the synthesis of Boc-beta-Ala-CH2Cl. Boc-beta-Ala-OH (N-tert-Butoxycarbonyl-β-alanine) is a commercially available compound and serves as a key intermediate. chemicalbook.com The Boc group can be introduced by reacting beta-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under suitable conditions, often in the presence of a base in aqueous or anhydrous media. orgsyn.orgorganic-chemistry.org Boc-beta-Ala-OH features a terminal carboxylic acid and a Boc-protected amino group, making it suitable for subsequent reactions, such as forming amide bonds with primary amines using coupling agents like EDC or HATU. chemicalbook.com The Boc group is stable to most nucleophiles and bases but can be removed under mild acidic conditions. organic-chemistry.orgchemicalbook.com

Synthesis of the Chloromethyl Ketone Functionality: Established and Novel Approaches

The synthesis of the chloromethyl ketone functionality from a carboxylic acid is a critical transformation in preparing compounds like this compound. A well-established method involves converting the protected amino acid or peptide carboxylic acid to a mixed anhydride (B1165640) or activated acid, followed by reaction with diazomethane (B1218177) to form a diazoketone. google.comacs.orgsci-hub.se Treatment of the resulting diazoketone with anhydrous HCl then yields the chloromethyl ketone. google.comacs.orgsci-hub.se This method, while effective and widely used, particularly in small-scale laboratory settings, involves the use of diazomethane, which is known to be toxic and potentially explosive, posing safety concerns for large-scale synthesis. acs.orgnih.gov

Novel and safer approaches to synthesize α-chloroketones from esters have been developed to avoid the use of diazomethane. One such method involves the reaction of methyl esters with dimethylsulfoxonium methylide, which produces β-keto dimethylsulfoxonium ylides. Subsequent treatment with hydrogen chloride affords the α-chloroketones with the elimination of DMSO. nih.gov This alternative route has been applied to the synthesis of α-chloroketones from N-protected amino acid esters, offering a practical and safer option. nih.gov

Solid-Phase Synthesis Techniques for Peptidyl Chloromethyl Ketone Analogues

Solid-phase peptide synthesis (SPPS) is a powerful technique for assembling peptide chains, typically in a C-to-N direction, by anchoring the C-terminus of the initial amino acid to an insoluble polymer support (resin). bachem.comopenstax.org While SPPS is widely used for peptide elongation, the introduction of a C-terminal chloromethyl ketone functionality often requires specific strategies.

One approach in solid-phase synthesis involves the direct chemical modification of the C-terminus of a solid-phase attached peptide chain to introduce the chloromethyl ketone group. google.com Another strategy, particularly relevant for peptidyl chloromethyl ketones, might involve synthesizing a protected peptidyl carboxylic acid on the solid support, cleaving it, and then converting the free carboxylic acid to the chloromethyl ketone using solution-phase methods. google.com

For peptidyl chloromethyl ketones, inverse solid-phase synthesis (N-to-C direction) can be advantageous as it leaves the C-terminus free for modification. google.comgoogle.comgoogle.com In this approach, the N-terminus is attached to the resin, and amino acids are added sequentially to the C-terminus. google.comgoogle.comgoogle.com Once the desired peptide sequence is assembled, the C-terminal carboxylic acid can be converted to the chloromethyl ketone while still attached to the solid support or after cleavage. google.comgoogle.com

Solid-phase methods for generating peptidyl chloromethyl ketones have been explored, often involving the preparation of suitably derivatized inhibitor monomers that are then introduced into the peptide chain. google.com The synthesis of peptidyl chloromethyl ketones has been reported in the literature, sometimes involving the manipulation of a side-chain acid functionality to introduce the desired group after cyclization in the case of cyclic peptides. sci-hub.se

Solution-Phase Synthetic Pathways for this compound and Derivatives

Solution-phase synthesis involves carrying out reactions in a homogeneous liquid phase, allowing for intermediate purification and characterization. bachem.com This can be particularly useful for the synthesis of this compound and its derivatives, especially for the conversion of the protected amino acid or peptide carboxylic acid to the chloromethyl ketone.

A common solution-phase route for synthesizing α-chloromethyl ketones from N-protected amino acids involves the mixed anhydride-diazomethane method followed by treatment with HCl, as described earlier. google.comacs.orgsci-hub.se This method has been traditionally used for preparing peptide chloromethyl ketones. google.com

For this compound specifically, a solution-phase synthesis would likely start with Boc-beta-Ala-OH. This intermediate would then be subjected to a sequence of reactions to introduce the chloromethyl ketone. Given the reactivity of the chloromethyl ketone, the Boc group provides necessary protection of the amino group during these transformations. Solution-phase synthesis allows for careful control of reaction conditions and purification of intermediates, which can be important for achieving high purity of the final product. bachem.com

Considerations for Chiral Synthesis and Stereochemical Control

Beta-alanine is an achiral amino acid, meaning it does not have a stereocenter. Therefore, the synthesis of this compound itself does not involve considerations of chiral synthesis or stereochemical control related to the beta-alanine residue.

However, when synthesizing peptidyl chloromethyl ketone analogues involving chiral alpha-amino acids, maintaining stereochemical integrity is crucial. The traditional diazomethane method for preparing α-halomethyl ketones from N-protected amino acids has been reported to proceed without loss of optical purity for the amino acid. acs.org This is a significant advantage of this method for the synthesis of chiral peptidyl chloromethyl ketones.

For alternative methods, such as those involving the reaction of esters with dimethylsulfoxonium methylide, epimerization has been observed with certain protected amino acid esters, necessitating careful optimization of conditions or the use of more reactive ester derivatives to maintain stereochemical purity. nih.gov

Advanced Synthetic Routes for Isotopic Labeling and Bioconjugation

Advanced synthetic routes can be employed for the isotopic labeling or bioconjugation of this compound and related compounds. Isotopic labeling, such as with carbon-14 (B1195169) (14C), deuterium (B1214612) (D), or nitrogen-15 (B135050) (15N), is valuable for metabolic studies, pharmacokinetic tracking, and analytical purposes. acs.orgnard.co.jp The introduction of isotopes typically requires incorporating isotopically labeled precursors into the synthetic pathway. For example, 14C can be introduced through reactions like carbonylative cross-couplings using labeled carbon sources. acs.org Deuterium or nitrogen-15 could be incorporated by using labeled beta-alanine or other labeled reagents during the synthesis.

Bioconjugation involves covalently linking the compound to biomolecules such as proteins, peptides, or nucleic acids. biosyn.com The chloromethyl ketone functionality in this compound is a reactive electrophile that can be utilized for bioconjugation, particularly with nucleophilic residues like cysteine thiols or lysine (B10760008) epsilon-amines on biomolecules. nih.govbiosyn.com Advanced synthetic routes for bioconjugation would involve reacting the chloromethyl ketone with a suitably functionalized biomolecule under controlled conditions to form a stable covalent linkage. biosyn.com This often requires careful consideration of reaction conditions, pH, and the presence of other functional groups to ensure selective labeling and maintain the integrity of both the compound and the biomolecule.

Mechanistic Investigations of Enzyme Interaction and Inactivation

Elucidation of Irreversible Enzyme Inactivation Mechanisms by Chloromethyl Ketones

The primary mechanism by which chloromethyl ketones induce irreversible enzyme inactivation involves the formation of a stable covalent bond with a nucleophilic amino acid residue located within the enzyme's active site. For serine proteases, this typically involves the alkylation of a histidine residue. The process is initiated by the catalytic serine residue attacking the carbonyl group of the chloromethyl ketone, thereby activating the inhibitor. This is followed by the formation of an epoxide intermediate, which is subsequently attacked by the nucleophilic histidine residue at the α-carbon. This attack leads to a tetrahedral intermediate involving both the serine and histidine residues. The final step involves the reformation of the carbonyl and the release of the serine, leaving the inhibitor covalently attached to the histidine medcraveonline.commedcraveonline.com.

In the context of cysteine proteases, the inactivation occurs through the alkylation of the active site cysteine residue. This reaction results in the formation of a stable thioether linkage. Two potential pathways for this alkylation have been proposed: a direct SN2 displacement reaction where the thiolate anion of the cysteine attacks the chlorine-bearing carbon, or a more complex mechanism involving an initial attack by the cysteine on the carbonyl group, followed by the formation of a transient three-membered sulfonium (B1226848) ring that facilitates the displacement of the chlorine and subsequently rearranges to yield the final thioether product medcraveonline.com. The presence of the electrophilic chloromethyl group enhances the susceptibility of the adjacent ketone carbonyl to nucleophilic attack, a key feature driving the irreversible nature of the inhibition nih.gov.

Kinetic Studies of Covalent Adduct Formation with Target Enzymes

Kinetic analysis of enzyme inactivation by irreversible inhibitors such as Boc-beta-Ala-CH2Cl typically follows a two-step model. The initial step involves the reversible formation of a non-covalent enzyme-inhibitor complex (EI), which is then followed by a slower, irreversible step leading to the formation of a stable covalent adduct (EI*):

E + I <=> EI → EI*

In this model, E represents the free enzyme, I is the inhibitor, EI is the transient, reversibly bound complex, and EI* denotes the irreversibly inactivated enzyme.

Quantitative assessment of the inactivation process involves determining kinetic parameters such as the apparent second-order rate constant (k_inact/K_I). K_I represents the dissociation constant for the initial reversible binding step, while k_inact is the first-order rate constant for the irreversible covalent modification step within the EI complex universiteitleiden.nl. A higher k_inact/K_I value signifies more potent and efficient irreversible inhibition.

Kinetic studies often involve monitoring the time-dependent decrease in enzyme activity in the presence of varying concentrations of the inhibitor. The half-life of the enzyme under inhibitory conditions can also be a useful parameter. Research utilizing similar chloromethyl ketones has involved monitoring enzyme activity by tracking the cleavage of fluorogenic substrates acs.org. Analyzing the resulting kinetic data, particularly for highly potent inhibitors, may require sophisticated computational methods to accurately fit the complex reaction curves acs.org.

Specificity Profiling against Diverse Protease Families and Subfamilies

The specificity of chloromethyl ketone inhibitors is significantly influenced by the structural elements, typically amino acid sequences, appended to the reactive chloromethyl ketone warhead. These appended structures are designed to mimic the recognition sequences of the enzyme's natural substrates, thereby guiding the inhibitor to the correct active site. By altering this recognition element, inhibitors can be tailored to exhibit selectivity towards specific protease families, subfamilies, or even individual enzymes.

A classic illustration of this principle is the development of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) as a selective inhibitor for the serine protease chymotrypsin (B1334515), and N-tosyl-L-lysine chloromethyl ketone (TLCK) for the serine protease trypsin medcraveonline.commedcraveonline.com. The difference in specificity between TPCK and TLCK arises from the distinct preferences of the S1 subsites of chymotrypsin (for phenylalanine) and trypsin (for lysine).

This compound incorporates beta-alanine (B559535), a non-canonical amino acid. Its specificity profile would be shaped by how this beta-alanine moiety interacts with the various subsites within the active sites of different enzymes. Evaluating the specificity of such inhibitors typically involves screening them against a diverse panel of enzymes from different families and subfamilies acs.org. This allows for the calculation of selectivity ratios by comparing the inhibition or inactivation constants obtained for different enzymes.

Studies on other peptide-derived inhibitors have demonstrated that modifications in the P1 position can impact their inhibitory activity and specificity against various cysteine proteases tandfonline.com. Similarly, the beta-alanine component of this compound is expected to play a role in defining its interaction profile with enzyme subsites.

Active Site Characterization through Covalent Labeling Approaches

Chloromethyl ketones are powerful tools for the identification and characterization of the nucleophilic residues present in the active sites of enzymes through a process known as affinity labeling. Due to the formation of a covalent bond, the inhibitor permanently tags the specific amino acid residue(s) it reacts with in the active site. The labeled enzyme can then be isolated and analyzed using techniques such as protein sequencing or mass spectrometry to precisely identify the modified residue.

For example, TLCK has been successfully employed to label the active site of cyclic AMP-dependent protein kinase, providing evidence for the involvement of a sulfhydryl group in the inactivation mechanism pnas.org. Furthermore, biotinylated chloromethyl ketones have been developed as probes for selectively labeling active serine proteases, facilitating their detection or isolation and enabling studies on enzyme activation in complex biological samples google.comnih.govresearchgate.net.

Covalent labeling provides direct experimental evidence for the site of inhibitor interaction and is instrumental in elucidating the catalytic mechanisms of enzymes. Using this compound as an affinity label could help researchers identify the specific residue(s) targeted by this compound within the active site of susceptible enzymes.

Comparative Analysis with Reversible Inhibitors and Substrate Analogues

Comparing the behavior of irreversible inhibitors like this compound with reversible inhibitors and substrate analogues offers valuable insights into different strategies for modulating enzyme activity. Reversible inhibitors bind to enzymes through non-covalent interactions, forming transient complexes. Their mode of inhibition can be competitive, non-competitive, or uncompetitive, depending on their binding site and kinetic effects . Substrate analogues are compounds that structurally resemble the natural substrate and can bind to the active site, potentially acting as inhibitors or alternative substrates.

A key distinction lies in the permanence of inhibition: unlike reversible inhibitors (which can be outcompeted by high substrate concentrations in the case of competitive inhibitors), irreversible inhibitors form a stable covalent bond, leading to a lasting loss of enzyme activity. This fundamental difference in mechanism has significant implications for their use as biochemical tools and their potential as therapeutic agents.

Studies comparing various classes of protease inhibitors, including aldehydes, vinyl ketones, boronates, and epoxy ketones, have highlighted the diverse mechanisms by which they interact with enzyme active sites and exert their inhibitory effects nih.gov. For instance, alpha-ketoamides are known as reversible inhibitors that form a transient thiohemiacetal adduct with the catalytic cysteine or serine residue researchgate.netuq.edu.au. Comparing the irreversible alkylation mechanism of chloromethyl ketones with the reversible interactions of other inhibitor classes helps to define the chemical requirements for permanent enzyme inactivation.

Furthermore, comparing the binding kinetics and specificity of this compound with substrate analogues of its target enzyme can shed light on how the presence of the chloromethyl ketone warhead and the beta-alanine modification influence binding affinity and chemical reactivity.

Role in Enzyme Conformational Dynamics upon Binding

The binding of inhibitors, regardless of whether it is reversible or irreversible, can induce changes in the conformation of an enzyme. These changes can range from localized alterations within the active site to more widespread structural rearrangements of the protein. Studying these conformational dynamics is crucial for understanding enzyme flexibility and how inhibitor binding impacts the enzyme's functional state.

While specific studies detailing the conformational changes induced by this compound were not prominently found in the provided search results, research on other chloromethyl ketones and inhibitors provides relevant context. For example, studies on the interaction of chloromethyl ketone inhibitors with factor VIIa have shown that active site inhibition can lead to varying affinities for a conformation-sensitive antibody, suggesting an allosteric link between the active site and other domains and indicating that active site occupancy influences conformational states nih.gov.

Temperature-jump relaxation studies conducted on alpha-chymotrypsin inhibited by N-tosyl-phenylalanylchloromethyl ketone (TPCK) have indicated the existence of different conformational states in the enzyme when a tetrahedral adduct is formed at the active serine residue . Similarly, TLCK has been shown to be capable of detecting conformational changes in adenylate cyclase that are triggered by receptor and G-protein stimulation, implying that the reactivity of the targeted residue is sensitive to these structural changes nih.gov.

The binding of this compound to an enzyme could potentially induce conformational changes that affect the dynamics of the active site or other regions of the protein. Investigating these changes could involve a range of techniques, including spectroscopic methods, hydrogen-deuterium exchange experiments, or computational simulations acs.org. Such studies would contribute to a more complete understanding of the effects of irreversible inhibition on enzyme structure and function.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Deconstruction of Structural Determinants for Inhibitory Potency and Selectivity

The inhibitory profile of a molecule like Boc-beta-Ala-CH2Cl is not dictated by a single feature but by the synergistic contribution of its structural parts. The potency and selectivity are functions of how well the inhibitor fits into the target enzyme's active site and the efficiency of the covalent bond formation.

Boc-Protecting Group : The N-terminal Boc group is a bulky, lipophilic moiety. In structure-activity relationship studies of various inhibitors, such groups often occupy large, hydrophobic subsites (e.g., S2 or S3) of the enzyme's active site. researchgate.netmdpi.com This interaction helps to anchor the inhibitor in a specific orientation, contributing significantly to binding affinity.

Beta-Alanine (B559535) Linker : The β-alanine spacer provides flexibility and determines the distance between the anchoring Boc group and the reactive CMK. Its non-natural backbone conformation, compared to a standard α-amino acid, can influence the precise positioning of the warhead relative to the enzyme's catalytic residues.

Chloromethyl Ketone Warhead : The CMK group is an electrophilic trap for nucleophilic residues, such as serine or cysteine, in the catalytic center of an enzyme, enabling irreversible inhibition. uq.edu.au

The selectivity of such inhibitors can be modulated by altering these components. For instance, modifying the N-terminal protecting group or changing the linker length can shift selectivity between different enzyme families or even between isoforms within the same family. acs.orgnih.gov Studies on various kinase and protease inhibitors show that substitutions on the inhibitor's core structure can dramatically alter potency and selectivity. mdpi.comacs.org For example, adding specific chemical groups can either enhance or abolish inhibitory effects against different targets. acs.org

| Inhibitor/Analogue | Structural Modification | Target Enzyme | Potency (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| GSK180736A (Parent) | - | GRK2 | 0.77 µM | Potent vs. ROCK1 (0.10 µM) | nih.gov |

| Analogue 12e | Addition of 2-methoxy benzyl (B1604629) amide | GRK2 | 60 nM | >270-fold selective over GRK1 | nih.gov |

| Analogue 12n | Addition of 2,6-dimethoxy benzyl amide | GRK2 | 130 nM | >700-fold selective over other GRKs; no ROCK1 inhibition | nih.gov |

| S1647 (Parent) | - | SOAT | 3.5 µM | Non-selective vs. ASBT, NTCP | acs.org |

| Analogue 12 | 5-chloro substitution | SOAT | 1.9 µM | Shifts selectivity towards SOAT | acs.org |

Impact of Beta-Alanine Backbone Modifications on Enzyme Recognition

The use of a β-amino acid like β-alanine instead of a natural α-amino acid is a critical design choice that fundamentally alters the peptide backbone. This modification has profound effects on the conformational properties of the molecule, which in turn impacts enzyme recognition and proteolytic stability.

Incorporating β-amino acids into peptides introduces an extra carbon into the backbone, increasing flexibility and creating different stable secondary structures compared to α-peptides. nih.gov This altered geometry affects how the inhibitor is presented to the enzyme's active site. While α-peptides often adopt helical or sheet structures to interact with enzymes, peptides containing β-amino acids can form unique turns and helices that may lead to novel binding modes. nih.gov

Research on peptide nucleic acids (PNAs) has shown that incorporating a β-alanine moiety into the backbone can destabilize the formation of standard triplex structures with DNA and RNA, highlighting its significant conformational impact. mcgill.ca In the context of an inhibitor, this conformational disruption can be harnessed to achieve selectivity. An enzyme may recognize and process an α-amino acid-based substrate, but the altered bond angles and rotational freedom of a β-alanine backbone may allow the inhibitor to fit into the active site of a target enzyme while being rejected by others, thereby enhancing selectivity.

| Peptide/Analogue | Backbone Type | Key Finding | Reference |

|---|---|---|---|

| Wollamide B Analogues | Cyclic hexapeptide with D- and L-α-amino acids | Alanine scanning revealed all amino acids contribute to activity. | plos.org |

| APNA Hexamers | PNA with single β-alanine substitution | Destabilization of triplexes with DNA/RNA compared to standard PNA. | mcgill.ca |

| Mixed Peptides | α-/β-Mixed Peptides | Showed moderate α-amylase inhibitory activity, with potency dependent on the specific sequence. | nih.gov |

| Host α-peptide | Unstructured α-peptide | Systematic substitution with unnatural residues (N-Me-α, Aib, D-α) revealed clear trends in proteolytic protection. |

Influence of Boc-Protecting Group on Cellular Permeability and Biochemical Efficacy as a Research Probe

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis to temporarily block the N-terminus. However, in a final compound like this compound, it is a permanent feature that significantly influences the molecule's physicochemical properties, particularly its lipophilicity and ability to cross cell membranes.

However, the increased size and hydrophobicity from the Boc group can also lead to reduced aqueous solubility and potential non-specific binding to hydrophobic pockets in off-target proteins. The efficacy of this compound as a biochemical probe is therefore a trade-off: its enhanced permeability may allow it to reach its intracellular target, but its properties may also increase the risk of off-target effects. mdpi.com

| Compound | MW (Da) | cLogP | TPSA (Ų) | Permeability Class (in cellulo/in vitro ratio) | Reference |

|---|---|---|---|---|---|

| PROTAC 1 | 987 | 7.57 | 189 | High (<40) | acs.org |

| PROTAC 2 | 991 | 4.21 | 207 | Low (>200) | acs.org |

| PROTAC 3 | 1004 | 3.96 | 227 | Low (>200) | acs.org |

| PROTAC 9 | 1034 | 3.54 | 236 | Low (>200) | acs.org |

Optimization of Chloromethyl Ketone Reactivity for Enhanced Target Specificity

The chloromethyl ketone (CMK) is a classic example of a targeted covalent inhibitor warhead. It functions by forming a stable covalent bond with a nucleophilic residue in the enzyme active site, leading to irreversible inactivation. uq.edu.au The reactivity of the CMK is a key parameter that can be optimized to enhance target specificity.

A highly reactive CMK might rapidly inactivate the target enzyme but could also react with other biological nucleophiles, leading to off-target toxicity. Conversely, a less reactive warhead might not inhibit the target efficiently. The goal is to tune the electrophilicity of the ketone's carbonyl carbon so that it reacts efficiently only when held in the correct proximity and orientation by the specific non-covalent interactions between the rest of the inhibitor (the Boc-beta-Ala portion) and the enzyme's binding pocket. researchgate.net

This "affinity labeling" approach ensures that the covalent modification is highly specific to the intended target. The reactivity of the CMK can be influenced by the electronic properties of the adjacent groups. While the beta-alanine structure in this compound is relatively simple, in more complex inhibitors, substituents can be added to modulate the electrophilicity of the warhead. This principle allows for the design of inhibitors that are selective for cysteine proteases over serine proteases, or vice versa, based on the different nucleophilicity of the catalytic residues. ulisboa.pt

Design Principles for Modulating Enzyme Subsite Interactions

The effectiveness of a protease inhibitor like this compound is fundamentally dependent on how its components interact with the enzyme's subsites (S4, S3, S2, S1, S1', S2', etc.). nih.gov The design of such molecules follows principles aimed at maximizing favorable interactions with these pockets to achieve high affinity and specificity.

S1 Pocket Interaction : This pocket typically determines the primary specificity of a protease. The CMK warhead of this compound is designed to be positioned by the rest of the molecule to react with the catalytic machinery located at the S1 subsite. uq.edu.au

Prime Side Interactions (S' subsites) : While this compound itself lacks extensive structure for prime-side interactions, the principle of extending an inhibitor to occupy S1', S2', etc., is a key strategy for increasing potency and modulating selectivity. nih.gov For example, replacing the chlorine with a larger group could potentially lead to interactions in the S1' pocket. The design of potent and selective inhibitors often requires a scaffold that can simultaneously engage multiple subsites. acs.org

Applications in Biochemical Target Identification and Functional Proteomics

Development of Affinity-Based Probes (ABPs) Derived from Boc-beta-Ala-CH2Cl Scaffolds

Affinity-based probes (ABPs) are powerful reagents designed to covalently label a specific class of enzymes within a complex biological sample. whiterose.ac.uk The fundamental design of an ABP consists of three key components: a reactive group or "warhead" that forms a covalent bond with a target protein, a linker, and a reporter tag for detection and enrichment. nih.gov

The this compound scaffold provides a versatile foundation for creating such probes. The chloromethyl ketone (CMK) moiety acts as an effective "warhead," particularly for targeting nucleophilic residues like cysteine in the active sites of enzymes. biorxiv.orgresearchgate.net The beta-alanine (B559535) component offers a structural backbone that can be modified, and the tert-Butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of more complex probes. core.ac.uk

The synthesis of these probes often involves solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids and other building blocks. For instance, a synthetic route might begin with a resin-bound amino acid, followed by the coupling of Boc-beta-Ala-OH, and subsequent chemical transformations to introduce the chloromethyl ketone warhead and a reporter tag, such as biotin (B1667282) or a fluorophore. researchgate.netnih.gov The choice of linker and reporter tag is critical for the probe's application, whether for in-gel fluorescence scanning or for affinity purification of labeled proteins for further analysis. nih.govresearchgate.net

Chemoproteomic Strategies for Global Target Profiling in Complex Biological Systems

Chemoproteomics combines chemical tools with proteomic techniques to study protein function and interaction on a global scale within complex biological systems. biorxiv.orgescholarship.org Probes derived from scaffolds like this compound are central to these strategies, particularly in a method known as activity-based protein profiling (ABPP). whiterose.ac.uk ABPP allows for the identification of active enzymes in their native environment, providing a more accurate snapshot of cellular activity than methods that only measure protein abundance. nih.gov

In a typical ABPP experiment, a cell lysate or even live cells are treated with an ABP. The probe's reactive warhead, such as the chloromethyl ketone, covalently binds to the active site of target enzymes. biorxiv.org This labeling event is activity-dependent, meaning the probe primarily interacts with functionally active proteins. researchgate.net

One powerful application of this is competitive ABPP. In this approach, a biological sample is pre-incubated with a potential inhibitor or small molecule of interest before the addition of a broad-spectrum ABP. whiterose.ac.ukrsc.org If the small molecule binds to the active site of a target enzyme, it will block the subsequent labeling by the ABP. This reduction in signal can be detected and quantified, allowing for the identification of the protein targets of the small molecule. rsc.orgrsc.org This strategy is invaluable for drug discovery, as it can rapidly identify the molecular targets of bioactive compounds in an unbiased manner. biorxiv.orgumich.edu

Orthogonal Validation Methodologies for Identified Protein-Probe Interactions

Identifying a potential protein-probe interaction is only the first step; validating this interaction is crucial to ensure the biological relevance of the finding. Orthogonal validation involves using multiple, independent methods to confirm the interaction. This multi-pronged approach minimizes the risk of false positives that can arise from a single experimental technique.

A common primary validation method involves competition experiments. Here, the binding of the probe to its putative target is challenged by pre-incubating the proteome with an excess of a known, structurally unrelated inhibitor of the target protein. rsc.org A significant reduction in probe labeling of the protein of interest provides strong evidence for a specific interaction at the active site.

Further validation can be achieved through genetic approaches. For example, the gene encoding the identified target protein can be knocked down or knocked out in a cell line. If the probe's labeling of the target is diminished or absent in the modified cells compared to wild-type cells, it confirms the identity of the target. Conversely, overexpressing the target protein should lead to an increased signal from the probe. biorxiv.org

Biophysical assays provide another layer of validation. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the direct binding affinity between the purified protein and the probe or the parent inhibitor compound. Additionally, enzyme inhibition assays with the purified protein can confirm that the probe's interaction leads to a loss of catalytic function. malariaworld.org

Finally, cellular thermal shift assays (CETSA) coupled with mass spectrometry can be used to confirm target engagement in a cellular context. malariaworld.org This method relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature. By observing a thermal shift in the presence of the compound, the interaction can be confirmed in a label-free manner.

Utility in Characterizing Novel Enzyme Activities and Substrates

Probes based on the this compound scaffold are not only useful for identifying the targets of known compounds but also for discovering new enzyme activities and characterizing their substrate specificities. The broad reactivity of the chloromethyl ketone warhead against certain classes of enzymes, such as cysteine proteases, allows for the profiling of entire enzyme families. stanford.edu

By applying these probes to different biological samples (e.g., healthy vs. diseased tissues, or different developmental stages), researchers can identify changes in enzyme activity that may be associated with a particular phenotype. stanford.edu This can lead to the discovery of novel enzyme biomarkers for disease or new potential drug targets. umich.edu For example, a study using a biotinylated chloromethyl ketone probe in fecal samples identified increased peptidase and hydrolase activity in a mouse model of inflammatory bowel disease, highlighting the utility of ABPP in complex biological samples. whiterose.ac.uk

Once a novel enzyme has been identified, related probes can be used to help determine its substrate specificity. By creating libraries of probes with varying peptide recognition sequences attached to the chloromethyl ketone warhead, researchers can systematically test which sequences are most effectively bound by the enzyme. stanford.edu This information is invaluable for understanding the enzyme's biological role and for designing highly selective inhibitors.

Integration with Mass Spectrometry-Based Proteomics for Target Deconvolution

The ultimate identification of the proteins labeled by probes like those derived from this compound relies heavily on mass spectrometry (MS)-based proteomics. This powerful analytical technique allows for the precise identification and quantification of thousands of proteins from a complex sample. mq.edu.au

The general workflow for target deconvolution begins with the labeling of proteins in a biological sample with a biotin-tagged ABP. tum.de The biotin tag allows for the selective enrichment of the labeled proteins using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted. tum.de

The eluted proteins are then digested into smaller peptides, typically using the enzyme trypsin. malariaworld.org The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). malariaworld.org In this process, the peptides are first separated by chromatography and then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the masses of the resulting fragments (MS2 or tandem MS scan).

The fragmentation data provides sequence information that, when searched against a protein database, allows for the unambiguous identification of the protein from which the peptide originated. malariaworld.orgmdpi.com Quantitative proteomics techniques, such as those using isobaric tags, can be employed to compare the amount of labeled protein between different samples, for instance, in a competitive ABPP experiment. researchgate.net This integration of affinity-based probes with advanced MS-based proteomics provides a robust platform for the deconvolution of protein targets in drug discovery and chemical biology. diva-portal.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Boc-beta-Ala-CH2Cl, docking simulations are employed to predict how it binds to the active site of a target enzyme, typically a protease.

The process involves preparing a 3D structure of the ligand (this compound) and the target protein. Using software like AutoDock or GOLD, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov Each resulting pose is scored based on a function that estimates the binding affinity, with lower scores typically indicating more favorable binding.

For a covalent inhibitor like this compound, docking can be performed in two ways: non-covalent docking to predict the initial binding pose before the reaction, and covalent docking, where the formation of a bond between the inhibitor and an active site residue (e.g., Cysteine or Histidine) is explicitly modeled. The analysis of these docked poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These insights are fundamental for understanding the basis of the inhibitor's potency and selectivity. mdpi.comrsc.org

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Cysteine Protease This table presents hypothetical data representative of typical docking simulation outputs.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -7.8 | Cys25, His159 | Covalent & H-Bond |

| Predicted Ki (nM) | 450 | Trp177 | Hydrophobic |

| Hydrogen Bonds | 3 | Gly23, Asn158 | H-Bond |

| Covalent Linkage | Yes | Cys25 | Thioether bond |

Molecular Dynamics (MD) Simulations of Covalent Inhibition Processes and Enzyme Conformational Changes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system evolves over time. nih.gov MD simulations are used to study the entire process of covalent inhibition by this compound, from initial binding to the formation of the covalent bond and subsequent conformational changes in the enzyme.

In a typical MD simulation, the enzyme-inhibitor complex, solvated in a box of water molecules and ions to mimic physiological conditions, is subjected to the principles of classical mechanics. rsc.org The trajectory generated over nanoseconds or microseconds shows the atomic movements, allowing researchers to observe the stability of the initial non-covalent complex, the structural rearrangements required for the covalent reaction, and the final state of the covalently modified enzyme. researchgate.net These simulations can highlight how inhibitor binding affects the flexibility of certain regions of the protein or induces allosteric changes that might impact its function.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Energetics

To understand the chemical reaction of covalent inhibition at the electronic level, quantum chemical (QC) calculations are employed. Methods like Density Functional Theory (DFT) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to model the reaction mechanism between the chloromethyl ketone of this compound and the nucleophilic residue of the target enzyme. rsc.org

These calculations can elucidate the precise pathway of the reaction, including the structures of transition states and intermediates. mdpi.com A key output is the reaction energy profile, which details the energy barriers (activation energies) that must be overcome for the reaction to proceed. beilstein-journals.org This information is critical for understanding why an inhibitor is reactive toward its target and can explain differences in reactivity among a series of analogues. For instance, a lower calculated energy barrier for the nucleophilic attack would correlate with a faster rate of inhibition. researchgate.net

Table 2: Example of Calculated Energetics for the Covalent Inhibition by this compound This table presents plausible quantum mechanics calculation results for the key reaction step.

| Reaction Step | System | Method | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Nucleophilic Attack | Enzyme Active Site + Inhibitor | QM/MM (B3LYP/6-31G) | 18.5 |

| Chloride Ion Departure | Covalently-Bound Complex | QM/MM (B3LYP/6-31G) | 5.2 |

De Novo Design and Virtual Screening of this compound Analogues

Computational methods are pivotal in the discovery of new inhibitors. acs.org Using this compound as a starting point or lead compound, two primary strategies are employed: virtual screening and de novo design.

Virtual screening involves searching large digital libraries of chemical compounds to identify molecules that are predicted to bind to the target of interest. This can be done based on the ligand's structure (searching for similar molecules) or, more powerfully, using structure-based methods where millions of compounds are computationally docked into the target's active site. nih.gov

De novo design , on the other hand, involves computationally "building" novel molecules from scratch. mdpi.com Algorithms can use fragments of this compound or other known binders to grow new molecules directly within the enzyme's binding pocket, optimizing their fit and interactions to design potentially more potent and selective inhibitors. mdpi.com

Prediction of Structure-Kinetic Relationships via Computational Approaches

Structure-Kinetic Relationships (SKR) aim to correlate the chemical structure of a series of inhibitors with their kinetic properties, such as the inhibition constant (Ki) and the rate of inactivation (kinact). acs.org This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling.

For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors (e.g., molecular weight, charge distribution, hydrophobicity) for each compound. These descriptors are then used to build a mathematical model that links them to the experimentally measured kinetic data. nih.gov A successful QSAR model can predict the kinetic parameters for new, unsynthesized analogues, thereby guiding the design process toward more effective inhibitors and reducing the number of compounds that need to be synthesized and tested. researchgate.net

Rational Design of Probes with Enhanced Selectivity or Activity

The ultimate goal of computational modeling in this context is the rational design of improved molecules. core.ac.uk Insights gained from docking, MD, and QM studies can be integrated to modify the this compound scaffold to enhance its properties. researchgate.net

For example, if docking simulations reveal an unoccupied pocket near the Boc group, a chemical moiety could be added to the inhibitor to create additional favorable interactions, thereby increasing affinity and selectivity. If MD simulations show that a part of the inhibitor is highly flexible and exposed to the solvent, it could be a suitable site for attaching a fluorescent dye or a biotin (B1667282) tag, converting the inhibitor into a chemical probe for biological studies without disrupting its binding. researchgate.net This structure-guided approach accelerates the development of molecules with tailored activities for therapeutic or research applications.

Peptidomimetic Design and Conformational Analysis

Influence of Beta-Amino Acid Residues on Peptide and Peptidomimetic Conformation

Beta-amino acids, such as beta-alanine (B559535), have an extra carbon in their backbone compared to alpha-amino acids. This increased flexibility significantly impacts the conformational landscape of peptides and peptidomimetics acs.orgnih.govacs.org. Unlike alpha-peptides that commonly form alpha-helices and beta-sheets, beta-peptides and alpha,beta-hybrid peptides can adopt distinct helical structures, such as 14-helices, and various turn conformations acs.orgnih.gov. The incorporation of beta-amino acids can induce specific secondary structures or increase conformational flexibility, which in turn affects the molecule's interaction with its biological target acs.orgacs.org. The conformational preferences of beta-peptides are influenced by factors including side-chain positions, stereochemistry, and environmental effects nih.gov.

Design of Constrained Peptidomimetics with Reactive Warheads for Specificity

Designing constrained peptidomimetics with reactive warheads is a strategy to enhance target specificity and potency acs.orgnih.govresearchgate.net. Constraints, such as cyclization or the incorporation of rigid building blocks, can pre-organize the peptidomimetic into a conformation favorable for binding to the target protein, thereby reducing the entropic penalty upon binding mdpi.comrsc.org. When combined with a reactive warhead like the chloromethyl ketone in Boc-beta-Ala-CH2Cl, this pre-organization can facilitate the precise positioning of the warhead near a nucleophilic residue in the target's active site, promoting efficient and specific covalent modification acs.orgnih.gov. This approach has been explored in designing inhibitors for various protein targets, including proteases and proteins involved in protein-protein interactions tandfonline.comnih.govacs.org.

Conformational Analysis of this compound-Derived Peptides Using Spectroscopic Methods and X-ray Crystallography of Co-crystals

Conformational analysis is crucial for understanding how the structure of peptidomimetics, including those derived from this compound, relates to their biological activity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Raman Optical Activity (ROA) spectroscopy are powerful tools for studying peptide conformation in solution nih.govrsc.org. These techniques can provide information on dihedral angles, hydrogen bonding, and the presence of specific secondary structures rsc.orgnih.gov. X-ray crystallography of co-crystals, where the peptidomimetic is bound to its protein target, provides high-resolution details of the bound conformation and the interactions at the binding interface tandfonline.comnih.govrsc.org. While specific studies on this compound-derived peptides were not found, these methods are routinely applied to characterize the conformation of beta-peptides and peptidomimetics, offering insights into how the beta-alanine residue and other modifications influence the molecule's three-dimensional structure and its interaction with target proteins acs.orgacs.orgnih.govrsc.org.

Strategies for Improving Proteolytic Stability and Biophysical Properties of Analogues

A major challenge in developing peptide-based therapeutics is their susceptibility to proteolytic degradation, leading to short half-lives in biological systems mdpi.comnih.govacs.org. Strategies to improve proteolytic stability and other biophysical properties of peptidomimetic analogues, including those incorporating beta-amino acids, are critical mdpi.comrsc.orgresearchgate.net. The incorporation of non-natural amino acids like beta-alanine can render peptides less recognizable to native proteases, thus increasing their stability researchgate.netresearchgate.netrsc.org. Other strategies include cyclization, N-methylation, incorporation of D-amino acids, and backbone modifications mdpi.comresearchgate.netacs.org. These modifications can also influence other biophysical properties such as solubility, membrane permeability, and target binding affinity mdpi.comrsc.orgresearchgate.net. The design of peptidomimetics aims to balance improved stability and biophysical properties with the retention of desired biological activity mdpi.comnih.gov.

Role in Designing Probes for Protein-Protein Interactions

Peptidomimetics, including those incorporating modified amino acids and reactive groups, play a role in designing probes for studying protein-protein interactions (PPIs) nih.govnih.govresearchgate.net. PPIs are involved in numerous biological processes and are significant targets for therapeutic intervention mdpi.commdpi.com. Probes can be designed to mimic one of the interacting protein surfaces and contain a functional group, such as a reactive warhead or a label, to study the interaction nih.govnih.govfrontiersin.org. The chloromethyl ketone moiety in this compound could potentially be used to covalently label proteins involved in a specific PPI, provided a nucleophilic residue is present at the interaction interface nih.gov. Beta-amino acids can help in designing constrained probes that mimic the conformation of a binding epitope involved in a PPI, potentially improving the specificity and affinity of the probe acs.orgnih.govmdpi.com. Designing effective probes requires careful consideration of the interaction interface and the strategic placement of modifications to achieve specific binding and labeling nih.govfrontiersin.org.

Future Directions and Emerging Research Avenues

Integration with Advanced Imaging and Optical Sensing Technologies

The conjugation of Boc-beta-Ala-CH2Cl-based probes with sophisticated imaging modalities is a burgeoning field. While traditional fluorescence microscopy has been instrumental, the future lies in harnessing more advanced techniques to achieve unprecedented resolution and sensitivity. The development of probes suitable for super-resolution microscopy, such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy), will enable the visualization of target enzymes at the single-molecule level within cellular compartments.

Furthermore, the integration with near-infrared (NIR) fluorescent dyes offers significant advantages for in vivo imaging due to reduced light scattering and tissue autofluorescence. nih.gov The synthesis of this compound derivatives linked to NIR fluorophores can facilitate deep-tissue imaging and the monitoring of enzymatic activity in whole-animal models of disease. nih.gov This approach holds immense potential for non-invasive diagnostics and for tracking the efficacy of therapeutic interventions in real-time.

Development of Conditional or Photoactivatable Probes

To gain precise control over probe activity, researchers are increasingly focusing on conditional or "caged" probes. These probes incorporate photoremovable protecting groups that render the reactive chloromethyl ketone moiety inert until activated by a specific wavelength of light. ncl.ac.ukacs.org This strategy allows for the spatiotemporal control of enzyme inhibition, enabling investigators to study the acute consequences of inactivating a target enzyme in a specific cellular location or at a particular time point. ncl.ac.ukacs.org

The synthesis of photoactivatable probes based on the this compound scaffold involves the incorporation of a photolabile group, such as a nitrobenzyl group, which can be cleaved upon UV irradiation to unveil the reactive warhead. acs.org This technology is particularly valuable for dissecting complex signaling pathways and understanding the dynamic roles of enzymes in cellular processes.

Expansion of Applications to Non-Protease Enzyme Classes and Biological Targets

While chloromethyl ketones have traditionally been associated with the inhibition of cysteine and serine proteases, there is a growing interest in expanding their application to other enzyme classes. nih.gov The inherent reactivity of the chloromethyl ketone group can be modulated through synthetic modifications to target other nucleophilic residues in the active sites of different enzymes.

Research into β-aminoboronic acids, which can be seen as structural analogs of β-amino acids, has shown that moving from an α- to a β-amino acid structure can shift targeting away from proteasomes, suggesting that β-amino acid-based structures could be tailored for other enzyme classes. scholaris.ca This opens up possibilities for designing this compound-derived probes for enzymes such as metabolic enzymes or kinases, which play critical roles in various diseases. This expansion requires a deep understanding of the target enzyme's active site architecture to design probes with high specificity and potency.

Role in Understanding Pathophysiological Processes at the Molecular Level

Activity-based probes derived from this compound are powerful tools for elucidating the molecular mechanisms underlying various diseases. By providing a direct readout of enzymatic activity, these probes can help to identify dysregulated enzymes in pathological states such as cancer, neurodegenerative disorders, and inflammatory diseases. nih.govmdpi.com

For instance, fluorescently labeled probes can be used to profile the activity of specific proteases in tumor tissues versus healthy tissues, potentially revealing new biomarkers for diagnosis or prognosis. google.com In neurodegenerative diseases, these probes can help to unravel the complex proteolytic events associated with protein aggregation and neuronal cell death. nih.gov The ability to monitor enzyme activity in relevant disease models provides invaluable insights into disease progression and can aid in the validation of new therapeutic targets.

Design of Multi-Targeting Probes for Polypharmacology Studies

The concept of polypharmacology, where a single therapeutic agent modulates multiple targets, is gaining traction as a strategy to combat complex diseases and overcome drug resistance. nih.gov The versatile nature of the this compound scaffold lends itself to the design of multi-targeting or dual-targeting probes. acs.org

By incorporating pharmacophores that recognize different enzyme active sites, it is possible to create probes that can simultaneously inhibit two or more enzymes involved in a particular disease pathway. acs.org For example, a probe could be designed to target both a key viral protease and a host cell protease involved in viral entry and replication. acs.org Such multi-targeting probes are not only potential therapeutic leads but also valuable research tools for dissecting the interplay between different enzymatic pathways.

Automation and High-Throughput Screening in Probe Development and Validation

The discovery of novel and effective chemical probes is often a time-consuming and labor-intensive process. To accelerate this, the fields of probe development and validation are increasingly embracing automation and high-throughput screening (HTS) methodologies. researchtrends.netdiva-portal.org

The synthesis of diverse libraries of this compound derivatives can be streamlined using automated solid-phase peptide synthesis (SPPS) techniques. researchtrends.netnih.gov These libraries can then be rapidly screened against a panel of target enzymes using automated HTS assays to identify potent and selective inhibitors. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the rapid optimization of lead compounds. molsoft.com The integration of automated synthesis and HTS is crucial for efficiently navigating the vast chemical space and identifying the next generation of sophisticated chemical probes.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing Boc-β-Ala-CH₂Cl, and how do variations in reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves coupling β-alanine derivatives with Boc-protecting groups under anhydrous conditions. Key parameters include:

- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility .

- Temperature control : 0–5°C during activation to minimize side reactions (e.g., racemization) .

- Stoichiometry of coupling agents : Excess HATU or EDCI (1.2–1.5 equiv) to ensure complete activation of carboxylic acid intermediates .

- Purity validation : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) and mass spectrometry (ESI-MS) for molecular confirmation .

Q. How can researchers verify the structural integrity of Boc-β-Ala-CH₂Cl post-synthesis?

- Methodological Answer :

- NMR spectroscopy : Confirm Boc-protection (¹H NMR: singlet at ~1.4 ppm for tert-butyl group) and CH₂Cl moiety (¹³C NMR: ~40–45 ppm for CH₂Cl carbon) .

- FT-IR : Look for carbonyl stretches (Boc group: ~1680–1720 cm⁻¹) and absence of free amine peaks (~3300 cm⁻¹) .

- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages within ±0.4% .

Q. What are the stability considerations for Boc-β-Ala-CH₂Cl under standard laboratory storage conditions?

- Methodological Answer :

- Thermal stability : Decomposition observed above 40°C; store at –20°C in desiccated conditions .

- Hydrolytic sensitivity : Susceptible to moisture; use anhydrous solvents and argon atmosphere during handling .

- Long-term stability : Monitor via periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data for Boc-β-Ala-CH₂Cl be resolved in structural characterization?

- Methodological Answer :

- Data triangulation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- High-resolution MS (HRMS) : Use Q-TOF or Orbitrap systems for accurate mass (<5 ppm error) to distinguish isotopic patterns from impurities .

- Controlled degradation studies : Hydrolyze the compound under mild acidic conditions (e.g., TFA/DCM) and analyze fragments to validate the CH₂Cl group .

Q. What computational methods are suitable for predicting the reactivity of Boc-β-Ala-CH₂Cl in peptide coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states and activation energies for acylation steps .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. DMF) on reagent diffusion and collision frequency .

- Docking studies : Predict steric hindrance between Boc-β-Ala-CH₂Cl and incoming amino acid residues using AutoDock Vina .

Q. How should researchers design experiments to address discrepancies in reported yields of Boc-β-Ala-CH₂Cl across literature?

- Methodological Answer :

- Controlled replication : Reproduce protocols from conflicting studies while strictly standardizing parameters (e.g., solvent purity, stirring rate) .

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and identify interactions .

- Statistical validation : Apply ANOVA to assess significance of yield differences (p < 0.05) and report confidence intervals .

Data Management & Reproducibility

Q. What metadata standards should accompany analytical data for Boc-β-Ala-CH₂Cl to ensure reproducibility?

- Methodological Answer :

- FAIR principles : Include raw NMR/FID files, HPLC chromatograms (with instrument parameters), and crystallographic data (if applicable) in supplementary materials .

- Machine-readable formats : Use JCAMP-DX for spectral data and .cif files for crystal structures .

- Protocol granularity : Document exact molar ratios, reaction times (±5%), and purification steps (e.g., column chromatography gradients) .

Conflict Resolution in Literature

Q. How can researchers reconcile contradictory reports on the cytotoxicity of Boc-β-Ala-CH₂Cl in biological assays?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for passage number and culture conditions .

- Dose-response validation : Perform IC₅₀ assays with 8–10 concentration points and nonlinear regression analysis (e.g., GraphPad Prism) .

- Inter-laboratory studies : Collaborate with independent labs to validate findings under blinded conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.